molecular formula C15H11NO2 B12226127 6-hydroxy-2-phenyl-1H-quinolin-4-one

6-hydroxy-2-phenyl-1H-quinolin-4-one

Cat. No.: B12226127
M. Wt: 237.25 g/mol
InChI Key: FLDBRFCAUNFZEQ-UHFFFAOYSA-N
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Description

6-Hydroxy-2-phenyl-4(1H)-quinolinone is a heterocyclic compound with a quinolinone core structure This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-phenyl-4(1H)-quinolinone typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base. The reaction conditions often include heating the mixture in an organic solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 6-Hydroxy-2-phenyl-4(1H)-quinolinone may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-phenyl-4(1H)-quinolinone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the quinolinone ring can be reduced to form a hydroquinone derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone, while reduction of the carbonyl group can produce a hydroquinone derivative.

Scientific Research Applications

Pharmacological Applications

Antiplatelet Activity
Research indicates that 6-hydroxy-2-phenyl-1H-quinolin-4-one acts as a specific inhibitor of platelet cAMP phosphodiesterase (PDE), demonstrating notable antiplatelet aggregation effects. This property suggests its potential use in treating cardiovascular diseases, diabetes, hypertension, asthma, and ulcers . The compound's mechanism involves the modulation of cAMP levels within platelets, which is crucial for regulating platelet activation and aggregation.

Anticancer Properties
Several studies have highlighted the anticancer potential of derivatives of this compound. For instance, specific analogs have been shown to induce apoptosis in various cancer cell lines, including HL-60 and COLO 205. These compounds exhibited IC50 values below 1 μM against cancer cells while showing minimal toxicity to normal human cells . Mechanistic studies revealed that these compounds disrupt microtubule assembly and induce G2/M cell cycle arrest, leading to apoptosis through intrinsic and extrinsic signaling pathways .

Structure-Activity Relationship (SAR) Studies

The structure of this compound significantly influences its biological activity. SAR studies have demonstrated that modifications at specific positions on the quinolinone scaffold can enhance its potency against cancer cells. For example, substituents at the 6, 7, and 8 positions have been systematically evaluated for their effects on anticancer activity and selectivity towards tumor cells versus normal cells .

Substituent Position Effect on Activity
6Increased cytotoxicity
7Enhanced selectivity
8Improved apoptosis induction

Inhibition of Key Enzymes

This compound derivatives have also been investigated as inhibitors of key enzymes involved in critical biological processes. For instance, they have shown promise as inhibitors of topoisomerase and IMPDH (inosine monophosphate dehydrogenase), both of which are important targets in cancer therapy . These inhibitory effects can lead to reduced proliferation of cancer cells and enhanced therapeutic efficacy.

Immunosuppressive Properties

In addition to its anticancer activities, certain derivatives of this compound have exhibited immunosuppressive properties. This aspect is particularly relevant for conditions requiring modulation of the immune response, such as autoimmune diseases or transplant rejection .

Case Study 1: Antitumor Efficacy in Mice

A study evaluated the antitumor efficacy of a specific derivative of this compound in a MCF-7 xenograft mouse model. The results indicated significant tumor growth inhibition without adverse effects on body weight, demonstrating its potential as a safe therapeutic agent for breast cancer treatment .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of various quinolinone derivatives, including those based on this compound. The compounds were tested against multiple fungal strains, showing promising results in inhibiting fungal growth through mechanisms involving disruption of cellular integrity .

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-phenyl-4(1H)-quinolinone involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxyflavone: Another compound with a hydroxy group at the 6-position, known for its anxiolytic activity.

    2-Phenylquinoline: Lacks the hydroxy group but shares the quinoline core structure.

    4-Hydroxyquinoline: Similar structure but with the hydroxy group at the 4-position.

Uniqueness

6-Hydroxy-2-phenyl-4(1H)-quinolinone is unique due to the specific positioning of the hydroxy and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

6-Hydroxy-2-phenyl-1H-quinolin-4-one, a compound characterized by its quinolinone core structure, has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings, providing a comprehensive overview of this compound's significance in medicinal chemistry.

Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol
IUPAC Name: this compound
Canonical SMILES: C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)O

The compound features a hydroxy group at the 6-position and a phenyl group at the 2-position, which contribute to its unique chemical reactivity and biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it has effective inhibitory action against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Klebsiella pneumoniae25 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance:

  • A study demonstrated that derivatives of this compound exhibited IC50 values as low as 1.2 µM against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, indicating potent anti-proliferative activity .

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase, supported by analyses of apoptotic markers such as Caspase pathways and Bcl-2 family proteins .

Antiviral Activity

In addition to its antibacterial and anticancer properties, this compound has shown promising antiviral activity. Research highlighted its effectiveness against viral strains with IC50 values indicating substantial inhibition while maintaining low cytotoxicity . The structure-function relationship suggests that modifications in the phenyl ring can enhance antiviral efficacy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound can inhibit enzymes critical for cancer cell survival by binding to their active sites.
  • Receptor Modulation: It may interact with cellular receptors involved in signal transduction pathways, influencing cellular responses and apoptosis .

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Anticancer Properties: A systematic evaluation showed that compounds derived from this compound exhibited varied activity against different cancer cell lines, with some derivatives outperforming standard chemotherapy agents in terms of potency .
  • Antimicrobial Efficacy Assessment: In vitro studies indicated that certain derivatives had enhanced antibacterial activity compared to traditional antibiotics, suggesting a potential role in treating resistant infections .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

6-hydroxy-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C15H11NO2/c17-11-6-7-13-12(8-11)15(18)9-14(16-13)10-4-2-1-3-5-10/h1-9,17H,(H,16,18)

InChI Key

FLDBRFCAUNFZEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)O

Origin of Product

United States

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